molecular formula C13H20N2 B173634 1-[(4-Methylphenyl)methyl]-1,4-diazepane CAS No. 110766-00-2

1-[(4-Methylphenyl)methyl]-1,4-diazepane

Cat. No.: B173634
CAS No.: 110766-00-2
M. Wt: 204.31 g/mol
InChI Key: IXRSALZMDNNZTN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,4-diazepane is an organic compound with the molecular formula C₁₃H₂₀N₂ It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methylphenyl)methyl]-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted diazepane derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound of the diazepane family, lacking the 4-methylphenylmethyl substituent.

    4-Methylbenzyl chloride: A precursor used in the synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane.

    1-[(4-Methylphenyl)methyl]-piperazine: A structurally similar compound with a six-membered ring instead of a seven-membered ring.

Uniqueness

This compound is unique due to its seven-membered ring structure and the presence of the 4-methylphenylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSALZMDNNZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110766-00-2
Record name 1-[(4-methylphenyl)methyl]-1,4-diazepane
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